Undulatoside A
Overview
Description
Undulatoside A is a natural product derived from plants, specifically from the species Knoxia corymbosa. It is a type of chromone glycoside, characterized by its chemical structure which includes a chromone core linked to a glucose molecule. The compound has garnered interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undulatoside A is typically extracted from its plant source rather than synthesized chemically. The extraction process involves several steps:
Solvent Extraction: The plant material is soaked in a suitable solvent such as methanol or ethanol.
Filtration: The mixture is filtered to remove solid plant residues.
Concentration: The solvent is evaporated under reduced pressure to concentrate the extract.
Crystallization: The concentrated extract is subjected to crystallization to isolate this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar extraction techniques but on a larger scale. Advanced methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Undulatoside A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups attached to the glucose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycoside chemistry and the synthesis of chromone derivatives.
Biology: Its biological activities make it a candidate for studying cellular processes and signaling pathways.
Medicine: Due to its pharmacological properties, it is being investigated for the treatment of inflammatory diseases, cancer, and infections.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Undulatoside A exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Antitumor: It induces apoptosis and inhibits the proliferation of cancer cells.
Antibacterial and Antiviral: It disrupts the cell membrane of bacteria and inhibits viral replication
Comparison with Similar Compounds
Undulatoside A is unique among chromone glycosides due to its specific structure and biological activities. Similar compounds include:
- Noreugenin
- Drynachromoside A
- Cypellocarpin C
- Eucamalduside A
- Monnieriside A
- Cnidimol A
- Eugenin
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYDEEAJCDGLER-YMILTQATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346913 | |
Record name | Undulatoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58108-99-9 | |
Record name | Undulatoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58108-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Undulatoside A?
A1: this compound is a chromone glycoside. Its structure consists of a 5-hydroxy-2-methylchromone (also known as 5-hydroxy-2-methyl-4H-chromen-4-one) core with a β-D-glucopyranosyl moiety attached at the 7-hydroxy position.
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula of this compound is C16H18O9, and its molecular weight is 354.31 g/mol.
Q3: What spectroscopic data is available for the characterization of this compound?
A3: The structure of this compound has been elucidated using various spectroscopic techniques including 1D and 2D NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared) spectroscopy [, , , ].
Q4: From what natural sources has this compound been isolated?
A4: this compound has been isolated from a variety of plant sources. These include:
- Evolvulus linarioides (Convolvulaceae family) [, ]
- Flos Helichrysum arenarium []
- Juniperus sabina L. []
- Hymenocallis littoralis (Amaryllidaceae family) []
- Dryopteris fragrans []
- Knoxia corymbosa (Rubiaceae family) []
- Pimpinella pruatjan Molk. []
- Adina pilulifera [, , ]
- Anchusa undulata subsp. hybrida []
- Pulicaria undulata []
- Tecomella undulata [, ]
Q5: What biological activities have been reported for this compound?
A5: this compound has demonstrated various biological activities in research studies, including:
- Tocolytic Activity: Studies using rat uteruses showed that this compound, as a component of Evolvulus linarioides extract, antagonized contractions induced by oxytocin and carbachol, suggesting a potential tocolytic effect [].
- Anti-inflammatory Activity: In studies using lipopolysaccharide-induced RAW 264.7 macrophages, this compound exhibited inhibitory effects on nitric oxide production, indicating potential anti-inflammatory properties [].
- Immunomodulatory Activity: Research suggests that this compound might possess immunomodulatory effects, although specific mechanisms and pathways require further investigation [].
Q6: What is the traditional medicinal use of plants containing this compound?
A6: Plants containing this compound have been traditionally used for various purposes:
- Pimpinella pruatjan Molk: Used as an aphrodisiac and in the treatment of erectile dysfunction in traditional Javanese medicine [].
- Adina pilulifera: Used in traditional Chinese medicine, although the specific applications related to this compound are not detailed in the provided abstracts [, , ].
Q7: Has this compound been investigated for its antioxidant activity?
A7: While this compound itself has not been extensively studied for its antioxidant potential in the provided research, other flavonoids isolated alongside it, such as those from Pulicaria undulata, have demonstrated superoxide anion scavenging activity []. This suggests that this compound, as a flavonoid glycoside, might also possess antioxidant properties. Further research is needed to confirm this.
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